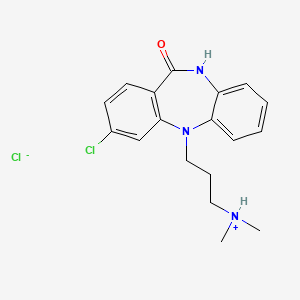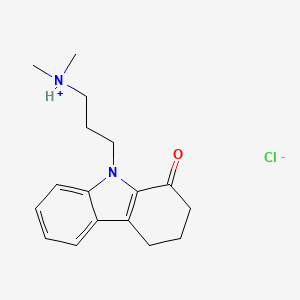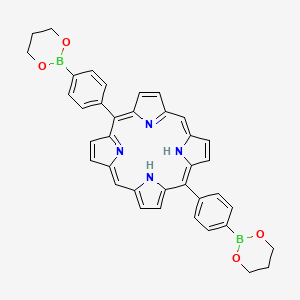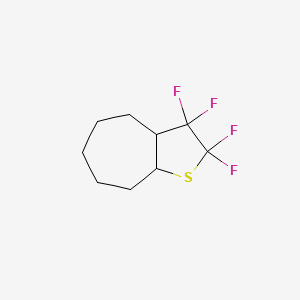
2,2,3,3-Tetrafluorooctahydrocyclohepta(b)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene is a fluorinated heterocyclic compound. This compound is characterized by the presence of four fluorine atoms and a sulfur atom within a seven-membered ring structure. The unique arrangement of atoms in this compound imparts distinct chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene typically involves the fluorination of a suitable precursor. One common method involves the reaction of a cycloheptathiophene derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and fluorinating agent are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with hydrogen bond donors, influencing the compound’s binding affinity and specificity. The sulfur atom can participate in redox reactions, contributing to the compound’s reactivity. The overall effect of the compound is determined by its ability to modulate specific pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-tetrafluoro-1,4-butanediol: Another fluorinated compound with different structural features and applications.
2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane: A fluorinated compound used in organic semiconductors.
Uniqueness
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene is unique due to its seven-membered ring structure containing both fluorine and sulfur atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
101564-09-4 |
|---|---|
Molecular Formula |
C9H12F4S |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene |
InChI |
InChI=1S/C9H12F4S/c10-8(11)6-4-2-1-3-5-7(6)14-9(8,12)13/h6-7H,1-5H2 |
InChI Key |
NJTRSUMTEXALKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(CC1)SC(C2(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
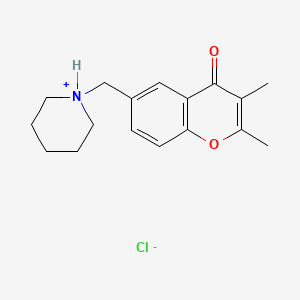
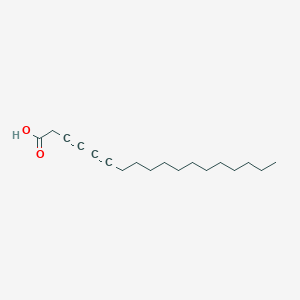
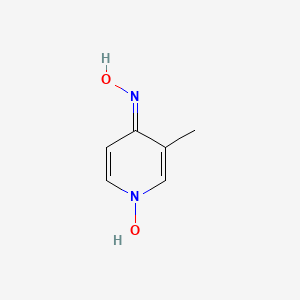
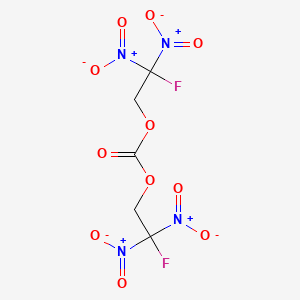
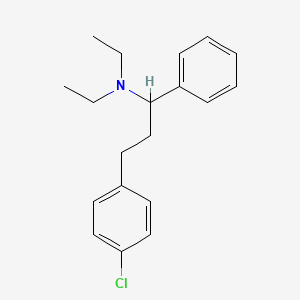


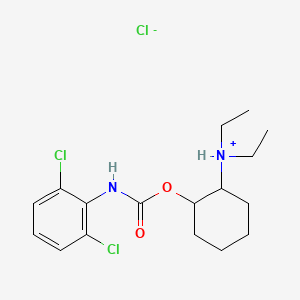
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)

